molecular formula C9H18 B3028551 2-Nonene CAS No. 2216-38-8

2-Nonene

Cat. No. B3028551
CAS RN: 2216-38-8
M. Wt: 126.24 g/mol
InChI Key: IICQZTQZQSBHBY-UHFFFAOYSA-N
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Patent
US06018054

Procedure details

Dissolve 33.1 g (0.2 mol) of N-[(E)-2,4-pentadienyl]-N-(2-propenyl)-acetamide (title compound from Example A.3.) in 200 ml of xylene, pass a powerful stream of nitrogen through for 15 min, add 0.1 g of 4-hydroxyanisole, and then heat to reflux overnight. Concentrate, distil under high vacuum.
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](N(CC=C)C(=O)C)/[CH:2]=[CH:3]/[CH:4]=[CH2:5]>C1(C)C(C)=CC=CC=1>[CH3:1][CH:2]=[CH:3][CH2:4][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
33.1 g
Type
reactant
Smiles
C(\C=C\C=C)N(C(C)=O)CC=C
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06018054

Procedure details

Dissolve 33.1 g (0.2 mol) of N-[(E)-2,4-pentadienyl]-N-(2-propenyl)-acetamide (title compound from Example A.3.) in 200 ml of xylene, pass a powerful stream of nitrogen through for 15 min, add 0.1 g of 4-hydroxyanisole, and then heat to reflux overnight. Concentrate, distil under high vacuum.
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](N(CC=C)C(=O)C)/[CH:2]=[CH:3]/[CH:4]=[CH2:5]>C1(C)C(C)=CC=CC=1>[CH3:1][CH:2]=[CH:3][CH2:4][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
33.1 g
Type
reactant
Smiles
C(\C=C\C=C)N(C(C)=O)CC=C
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06018054

Procedure details

Dissolve 33.1 g (0.2 mol) of N-[(E)-2,4-pentadienyl]-N-(2-propenyl)-acetamide (title compound from Example A.3.) in 200 ml of xylene, pass a powerful stream of nitrogen through for 15 min, add 0.1 g of 4-hydroxyanisole, and then heat to reflux overnight. Concentrate, distil under high vacuum.
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](N(CC=C)C(=O)C)/[CH:2]=[CH:3]/[CH:4]=[CH2:5]>C1(C)C(C)=CC=CC=1>[CH3:1][CH:2]=[CH:3][CH2:4][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
33.1 g
Type
reactant
Smiles
C(\C=C\C=C)N(C(C)=O)CC=C
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.